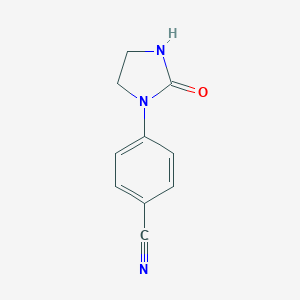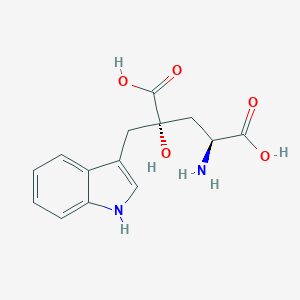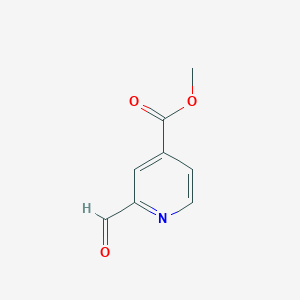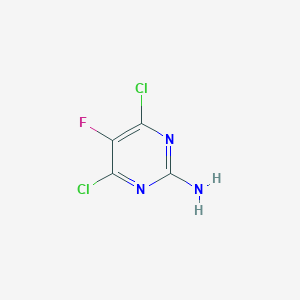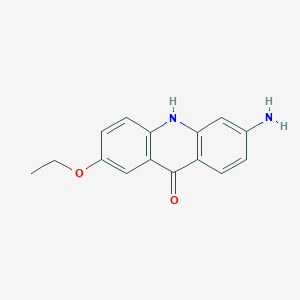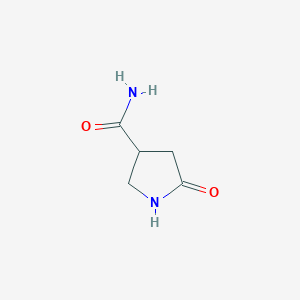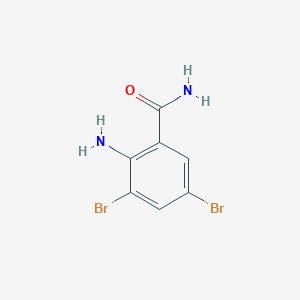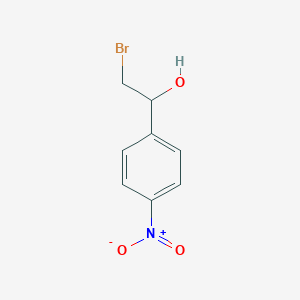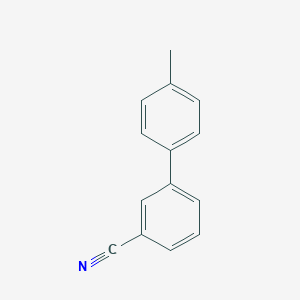
3-(4-メチルフェニル)ベンゾニトリル
概要
説明
3-(4-Methylphenyl)benzonitrile, also known as 4’-methyl [1,1’-biphenyl]-3-carbonitrile, is an organic compound with the molecular formula C14H11N. It is a derivative of benzonitrile, where a methyl group is attached to the para position of the phenyl ring. This compound is of interest due to its applications in various fields, including organic synthesis and material science .
科学的研究の応用
3-(4-Methylphenyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of 3-(4-Methylphenyl)benzonitrile often involves the ammoxidation of 4-methyltoluene. This process uses ammonia and an oxidizing agent, such as air or oxygen, in the presence of a catalyst to convert the methyl group to a nitrile group. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
化学反応の分析
Types of Reactions: 3-(4-Methylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3-(4-Methylphenyl)benzylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: 4-Methylbenzoic acid.
Reduction: 3-(4-Methylphenyl)benzylamine.
Substitution: Various substituted derivatives depending on the reagent used.
作用機序
The mechanism of action of 3-(4-Methylphenyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, nitriles can be hydrolyzed by nitrilase enzymes to form corresponding carboxylic acids and ammonia. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing metabolic pathways and cellular processes .
類似化合物との比較
Benzonitrile: The parent compound without the methyl group.
4-Methylbenzonitrile: A simpler derivative with the methyl group directly attached to the benzene ring.
3-Methylbenzonitrile: Another isomer with the methyl group in a different position.
Uniqueness: 3-(4-Methylphenyl)benzonitrile is unique due to the specific positioning of the methyl group, which influences its reactivity and the types of reactions it can undergo. This structural variation can lead to different physical and chemical properties compared to its isomers and other related compounds .
特性
IUPAC Name |
3-(4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXCGMHZMGQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362719 | |
| Record name | 3-(4-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133909-96-3 | |
| Record name | 3-(4-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
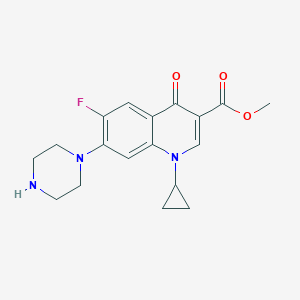
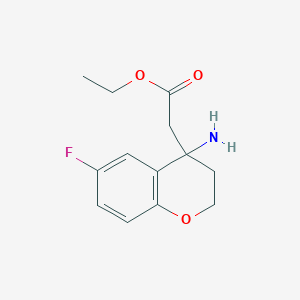
![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)
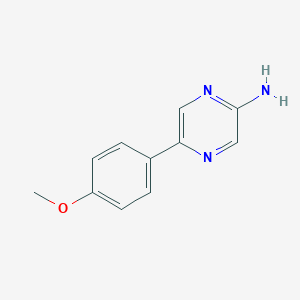
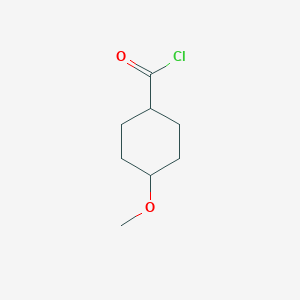
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)
